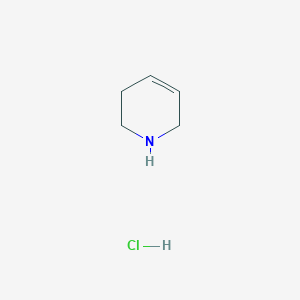

1,2,3,6-Tetrahydropyridine hydrochloride

説明

Significance of Tetrahydropyridine (B1245486) Scaffolds in Medicinal Chemistry and Organic Synthesis

The tetrahydropyridine (THP) ring system is a recurring and vital structural motif in a vast number of biologically active compounds. tubitak.gov.trresearchgate.net This prevalence has made it a subject of intense interest for both medicinal and organic chemists. researchgate.net The versatility of the THP scaffold allows for the synthesis of a diverse range of derivatives, including monosubstituted, disubstituted, and highly functionalized structures. tubitak.gov.trresearchgate.net The pharmacological activities of these derivatives are heavily influenced by the nature and placement of their substituents. tubitak.gov.trresearchgate.net

The development of innovative synthetic methodologies, such as multicomponent reactions and various cycloaddition and cyclization strategies, has further expanded the accessibility and diversity of THP derivatives. researchgate.netorganic-chemistry.org These methods often aim for efficiency, atom economy, and the ability to generate complex molecules in a single step. rsc.org The ongoing exploration of THP chemistry continues to yield novel compounds with potential therapeutic applications across various disease areas. auctoresonline.orgresearchgate.net

Overview of 1,2,3,6-Tetrahydropyridine (B147620) Hydrochloride as a Fundamental Heterocyclic Motif

1,2,3,6-Tetrahydropyridine is one of the three structural isomers of tetrahydropyridine. tubitak.gov.trresearchgate.net As a hydrochloride salt, it is typically a solid that is soluble in water. sigmaaldrich.com This fundamental heterocyclic motif serves as a key intermediate in the synthesis of more complex molecules. Its structure, featuring a partially saturated six-membered ring containing one nitrogen atom and one double bond, provides a reactive template for various chemical transformations. The synthesis of N-substituted-1,2,3,6-tetrahydropyridines can be achieved through methods such as the dehydration of N-substituted-4-piperidinols. google.com

Historical Context of Pharmacologically Active Tetrahydropyridine Derivatives

The study of tetrahydropyridine derivatives has a rich history, with many compounds found in natural products, such as alkaloids. tubitak.gov.trresearchgate.net The discovery of the profound biological effects of certain synthetic tetrahydropyridine derivatives has spurred extensive research into their synthesis and pharmacological properties. nih.govbenthamscience.com This research has led to the development of numerous drug candidates with a wide range of therapeutic applications. nih.gov

A pivotal moment in the history of tetrahydropyridine chemistry was the discovery of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). auctoresonline.orgnih.gov In the early 1980s, a group of individuals who had injected a synthetic heroin contaminated with MPTP developed severe and irreversible symptoms of Parkinson's disease. wikipedia.orgnih.gov This tragic event led to the identification of MPTP as a potent and selective dopaminergic neurotoxin. nih.govmedlink.com

The discovery of MPTP's neurotoxicity had a monumental impact on neuroscience research. medlink.comnih.gov It was found that MPTP itself is not the toxic agent but is metabolized in the brain by the enzyme monoamine oxidase B (MAO-B) to the toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+). medlink.comnih.gov MPP+ is then taken up by dopaminergic neurons in the substantia nigra, where it inhibits mitochondrial complex I, leading to cell death. medlink.com

This understanding provided a crucial breakthrough in Parkinson's disease research, offering a powerful chemical tool to create animal models that closely mimic the pathology of the disease. nih.govnih.gov These MPTP-induced models have been instrumental in studying the mechanisms of neuronal degeneration, the circuitry of the basal ganglia, and for the development and testing of new therapeutic strategies, including neuroprotective agents and deep brain stimulation. nih.gov The MPTP story also highlighted the potential role of environmental toxins in the development of Parkinson's disease, stimulating further research into this area. nih.govmedlink.com

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.ClH/c1-2-4-6-5-3-1;/h1-2,6H,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCYWWIZGOUXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583715 | |

| Record name | 1,2,3,6-Tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18513-79-6 | |

| Record name | 18513-79-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,6-Tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-Tetrahydropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1,2,3,6 Tetrahydropyridine Hydrochloride

General Synthetic Routes to 1,2,3,6-Tetrahydropyridine (B147620) Hydrochloride

The synthesis of the 1,2,3,6-tetrahydropyridine ring system can be achieved through several methodologies, ranging from classical chemical reductions to modern catalytic and multicomponent reactions.

Conventional Synthetic Pathways

Conventional methods for the synthesis of 1,2,3,6-tetrahydropyridine often involve the reduction of corresponding pyridinium (B92312) salts. For instance, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) can be synthesized from the appropriate pyridinium precursor. nih.govsigmaaldrich.com Another approach involves the dehydration of N-substituted-4-piperidinol derivatives. This method utilizes a dehydrating agent, such as phosphoric acid, to facilitate the removal of a water molecule and form the double bond of the tetrahydropyridine (B1245486) ring. google.com The resulting N-substituted-1,2,3,6-tetrahydropyridine can then be treated with hydrochloric acid to yield the hydrochloride salt.

Catalytic Hydrogenation Approaches to the Tetrahydropyridine Ring System

Catalytic hydrogenation of pyridine (B92270) and its derivatives offers a direct route to saturated and partially saturated rings, including the tetrahydropyridine system. However, achieving selective hydrogenation to 1,2,3,6-tetrahydropyridine can be challenging, as the reaction often proceeds to the fully saturated piperidine (B6355638). cjcatal.comresearchgate.net

Ruthenium-based catalysts have shown promise in the controlled hydrogenation of pyridines. rsc.orgrsc.org For example, a heterogeneous ruthenium catalyst has been used for the diastereoselective cis-hydrogenation of multi-substituted pyridines, yielding the corresponding piperidines in high yields. While the primary product is often the fully saturated ring, careful control of reaction conditions such as temperature, pressure, and catalyst choice can influence the selectivity towards tetrahydropyridine intermediates. rsc.orgrsc.org Some studies have noted that during the electrocatalytic hydrogenation of pyridine to piperidine, 1,2,3,6-tetrahydropyridine was not detected as a side product, suggesting a direct conversion under those specific conditions. acs.org

Mechanistic studies using density functional theory (DFT) on the hydrogenation of substituted pyridines catalyzed by a Lewis acid have detailed a stepwise process that includes the formation of 1,4-dihydropyridine (B1200194) and subsequently 1,4,5,6-tetrahydropyridine intermediates before yielding the final piperidine product. rsc.org

Multicomponent Reactions for Substituted Tetrahydropyridines

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to constructing complex molecules like substituted tetrahydropyridines in a single step. ufms.brnih.gov These reactions are highly valued for their ability to rapidly generate molecular diversity. rsc.orgresearchgate.net

One of the most powerful MCRs for synthesizing six-membered nitrogen heterocycles is the aza-Diels-Alder reaction. rsc.orgeresearchco.comnih.govresearchgate.net This reaction can be catalyzed by various agents, including an ion-paired Lewis acid generated in situ from FeCl₃, to react nonactivated dienes and imines. organic-chemistry.org An inverse-electron-demand aza-Diels-Alder reaction has also been developed, providing a straightforward method to construct polyfunctionalized tetrahydropyridines under catalyst-free conditions. rsc.org

Recent advancements have described an iodine-catalyzed five-component reaction of 4-fluoroaniline, 4-trifluoromethyl benzaldehyde, and ethyl acetoacetate (B1235776) to produce highly functionalized tetrahydropyridines. nih.gov Similarly, a pseudo-five-component synthesis has been reported, reacting aromatic aldehydes, cyano C-H acids, esters of 3-oxocarboxylic acids, and ammonium (B1175870) acetate (B1210297) to yield polysubstituted 1,4,5,6-tetrahydropyridines. researchgate.net

Synthesis of 1,2,3,6-Tetrahydropyridine Hydrochloride Derivatives

The functionalization of the 1,2,3,6-tetrahydropyridine core, both at the nitrogen atom and on the carbon framework, is crucial for developing new therapeutic agents and chemical probes.

N-Substituted Tetrahydropyridine Derivatives

The nitrogen atom of the 1,2,3,6-tetrahydropyridine ring is a common site for modification. N-alkylation and N-arylation can be achieved through various synthetic methods. A patented method describes the synthesis of N-substituted-1,2,3,6-tetrahydropyridines where the substituent can be an alkyl, phenyl, benzyl, or ethoxycarbonyl group, starting from the corresponding N-substituted-4-piperidinol. google.com

Another approach involves the sodium borohydride (B1222165) reduction of N-substitutedimino-pyridinium ylides to synthesize N-substituted carbonyl/sulfonylamino-1,2,3,6-tetrahydropyridines. nih.gov Research has also focused on the synthesis of N-benzoylamino-1,2,3,6-tetrahydropyridine derivatives and other N-substituted carbonylamino analogs, which have been synthesized in moderate to good yields. auctoresonline.org

| Starting Material | Reagents | N-Substituent | Reference |

| N-substituted-4-piperidinol | Phosphoric Acid | C1-C8 Alkyl, Phenyl, Benzyl, Ethoxycarbonyl | google.com |

| N-substitutedimino-pyridinium ylides | Sodium Borohydride, Ethanol | Carbonyl/sulfonylamino | nih.gov |

| Substituted Pyridines, Substituted Acyl Chlorides | Various | Benzoylamino | auctoresonline.org |

Aromatic and Aliphatic Substitutions on the Tetrahydropyridine Ring

Introducing substituents onto the carbon backbone of the tetrahydropyridine ring allows for fine-tuning of its chemical and biological properties. nih.gov Palladium-catalyzed reactions are particularly useful for this purpose. For example, a highly 6-endo-selective alkyl-Heck reaction of unactivated alkyl iodides enables the synthesis of various 5-phenyl-1,2,3,6-tetrahydropyridine (B8789250) derivatives. organic-chemistry.org

A copper-catalyzed multicomponent reaction involving a cascade radical cyclization has been used to introduce substituents at the C3 or C5 positions of the tetrahydropyridine ring. rsc.org This method tolerates a variety of functional groups on the reacting partners. rsc.org Rhodium-catalyzed C-H activation/alkenylation/electrocyclization cascades also provide a convergent route to diverse and highly substituted tetrahydropyridines. nih.gov

| Reaction Type | Catalyst | Position of Substitution | Substituents | Reference |

| Alkyl-Heck Reaction | Palladium | C5 | Phenyl | organic-chemistry.org |

| Multicomponent Cascade Radical Cyclization | Copper | C3 or C5 | Aromatic and Heterocyclic rings | rsc.org |

| C-H Functionalization/Alkenylation/Electrocyclization | Rhodium | Various | Alkyl, Aryl, Heteroaromatic | nih.gov |

Cyclization Reactions in Tetrahydropyridine Synthesis

The formation of the 1,2,3,6-tetrahydropyridine ring is achievable through several innovative cyclization strategies. One notable approach involves an acid-catalyzed cyclization that utilizes a strategic phosphate (B84403) substituent on the nitrogen atom. acs.orgnih.govacs.org In this method, substrates can undergo smooth cyclization in the presence of an acid like triflic acid to yield the 1,2,3,6-tetrahydropyridine product in high yields. acs.org An alternative, related method triggers an anionic cascade upon treatment with a base to form the tetrahydropyridine ring. acs.orgnih.govacs.org

Palladium-catalyzed reactions also provide a robust route to 1,2,3,6-tetrahydropyridine derivatives. For instance, a highly 6-endo-selective alkyl-Heck reaction of unactivated alkyl iodides can efficiently produce various 5-phenyl-1,2,3,6-tetrahydropyridine derivatives. organic-chemistry.org Another advanced method is a versatile one-pot cascade reaction that begins with a rhodium(I)-catalyzed C–H activation and alkyne coupling. nih.govacs.org This is followed by an in-situ electrocyclization to form a 1,2-dihydropyridine intermediate, which is then reduced to the final 1,2,3,6-tetrahydropyridine product. nih.govacs.org This cascade process is notable for producing highly substituted tetrahydropyridines with excellent efficiency. auctoresonline.org

Regioselective and Stereoselective Synthesis of 1,2,3,6-Tetrahydropyridine Derivatives

Achieving specific regiochemistry and stereochemistry is a critical challenge in the synthesis of complex molecules. For 1,2,3,6-tetrahydropyridine derivatives, which can contain multiple stereocenters, the development of selective synthetic methods is of paramount importance. Strategies have been devised to control the spatial arrangement of atoms, leading to specific diastereomers or resolving enantiomers from a racemic mixture.

Diastereoselective Reduction Strategies

A highly effective method for the diastereoselective synthesis of substituted 1,2,3,6-tetrahydropyridines involves a one-pot cascade process. nih.govacs.org This sequence starts with the Rh-catalyzed reaction of α,β-unsaturated imines and alkynes, which generates an azatriene intermediate. nih.gov This intermediate undergoes electrocyclization to form a 1,2-dihydropyridine. nih.gov The crucial step for stereocontrol is the subsequent acid-promoted reduction of this dihydropyridine (B1217469). nih.govacs.org Stereoselective protonation of the enamine double bond creates an iminium intermediate, which is then reduced stereoselectively to yield the 1,2,3,6-tetrahydropyridine. nih.govacs.org This reduction sequence can introduce two new stereocenters with high diastereoselectivity. acs.org The choice of acid and reducing agent significantly influences both the yield and the diastereomeric ratio (dr) of the final product, with combinations like pivalic acid and sodium borohydride in a toluene/ethanol solvent system providing excellent results. nih.govacs.org This process has been shown to produce the target compounds in up to 95% yield with greater than 95% diastereomeric purity. nih.govacs.org

Table 1: Influence of Reduction Conditions on Yield and Diastereomeric Ratio (dr) Data derived from a test system using a specific dihydropyridine intermediate (4e) to form tetrahydropyridine (6e). nih.govacs.org

| Entry | Acid (5 equiv) | Reducing Agent (3 equiv) | Solvent | Yield (%) | dr |

| 1 | Acetic Acid | NaBH(OAc)₃ | CH₂Cl₂ | 35 | 1:1.2 |

| 2 | Acetic Acid | NaBH₄ | PhMe:EtOH | 76 | >95:5 |

| 3 | Pivalic Acid (pivOH) | NaBH₄ | PhMe:EtOH | 85 | >95:5 |

| 4 | p-Toluenesulfonic Acid (TsOH) | NaBH₄ | PhMe:EtOH | 80 | >95:5 |

| 5 | Trifluoroacetic Acid (TFA) | NaBH₄ | PhMe:EtOH | 72 | 93:7 |

Enantiomeric Resolution Techniques

Enantiomeric resolution is a crucial process for separating enantiomers from a racemic mixture. Kinetic resolution is a widely used technique that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org This difference in reactivity allows for the selective transformation of one enantiomer, leaving the other, less reactive enantiomer in an enantioenriched state. wikipedia.org

Enzymatic kinetic resolution is a particularly powerful application of this principle. wikipedia.org A variety of hydrolytic enzymes, especially lipases, are employed for their ability to catalyze stereoselective transformations. nih.gov In a typical enzymatic kinetic resolution via acylation, an enzyme selectively acylates one enantiomer of a racemic alcohol or amine, while leaving the other enantiomer largely unreacted. wikipedia.orgnih.gov This allows for the separation of the acylated product from the remaining, enantiomerically pure starting material. wikipedia.org This method is highly valued in organic synthesis for preparing chiral molecules. wikipedia.org

Table 2: Examples of Hydrolytic Enzymes Used in Kinetic Resolution nih.gov

| Abbreviation | Enzyme Name | Source |

| CAL-B | Candida antarctica lipase (B570770) B | Candida antarctica |

| PFL | Pseudomonas fluorescens lipase | Pseudomonas fluorescens |

| CRL | Candida rugosa lipase | Candida rugosa |

| PPL | Porcine pancreas lipase | Porcine Pancreas |

| WGL | Wheat germ lipase | Wheat Germ |

| PA | Penicillin amidase | - |

Chemical Reactivity and Functional Group Interconversions of the 1,2,3,6-Tetrahydropyridine Moiety

The 1,2,3,6-tetrahydropyridine ring contains a double bond and a tertiary amine, making it susceptible to a variety of chemical transformations. These reactions, primarily involving oxidation and reduction, allow for the conversion of the tetrahydropyridine scaffold into other important heterocyclic structures, such as pyridines or piperidines.

Oxidation Reactions of the Tetrahydropyridine Ring

The double bond and the nitrogen atom in the 1,2,3,6-tetrahydropyridine ring are sites for oxidative transformations. A prominent example of this reactivity is the biooxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP is a substrate for monoamine oxidase B (MAO-B), which catalyzes its oxidation. nih.gov In chemical synthesis, oxidation processes can sometimes be observed during purification steps. mdpi.com Controlled oxidation can also be achieved using specific reagents. For example, the TEMPO/CuCl system can be used for the oxidation of related tetrahydropyridine derivatives. mdpi.com Furthermore, some tetrahydropyridine isomers can undergo photoinduced oxidation when exposed to sunlight and dioxygen, leading to the formation of heterocyclic hydroperoxides. nih.govresearchgate.net

Reduction Reactions of the Tetrahydropyridine Ring

The carbon-carbon double bond in the 1,2,3,6-tetrahydropyridine ring can be readily reduced to afford the corresponding fully saturated piperidine derivative. A highly efficient and chemoselective method for this transformation is the rhodium-catalyzed transfer hydrogenation. liv.ac.uk Using a rhodium complex such as [Cp*RhCl₂]₂ promoted by an iodide anion, pyridinium salts can be reduced under mild conditions in a formic acid/triethylamine (B128534) mixture to give 1,2,3,6-tetrahydropyridines. liv.ac.uk Depending on the substitution pattern and reaction conditions, this method can also lead to the fully reduced piperidine. liv.ac.uk Other established methods for the reduction of related dihydropyridine systems to tetrahydropyridines or piperidines include catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or reduction with hydride reagents such as sodium cyanoborohydride or lithium aluminum hydride (LiAlH₄). mdpi.com

Substitution Reactions Involving Allyl and Phenyl Groups

The 1,2,3,6-tetrahydropyridine scaffold is a valuable building block in synthetic chemistry, and its functionalization through the introduction of allyl and phenyl groups opens avenues to a diverse range of complex molecules. These substitution reactions can be broadly categorized into N-substitution, where the group is attached to the nitrogen atom, and C-substitution, where the group is attached to a carbon atom of the ring. The methodologies for these transformations often involve transition metal catalysis and classical nucleophilic substitution reactions.

Allyl Group Substitution

The primary method for introducing an allyl group onto the 1,2,3,6-tetrahydropyridine ring is through N-alkylation. This reaction typically proceeds via a standard SN2 mechanism where the nitrogen atom of the tetrahydropyridine acts as a nucleophile, attacking an allylic electrophile, most commonly an allyl halide.

The reaction is generally carried out in the presence of a base to deprotonate the secondary amine of the starting material (if the hydrochloride salt is used) or to neutralize the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products.

A typical procedure involves reacting 1,2,3,6-tetrahydropyridine with allyl bromide in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). A non-nucleophilic base such as potassium carbonate or triethylamine is often employed.

Table 1: Representative N-Allylation of 1,2,3,6-Tetrahydropyridine This table is interactive. You can sort and filter the data.

| Reactant | Reagent | Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|---|

| 1,2,3,6-Tetrahydropyridine | Allyl Bromide | K₂CO₃ | Acetonitrile | Room Temp. | N-Allyl-1,2,3,6-tetrahydropyridine | High |

Beyond direct N-allylation, more complex transformations involving allyl groups have been explored. For instance, the kinetic resolution of 3-chloro-1,2,3,6-tetrahydropyridine derivatives can be achieved through copper-catalyzed asymmetric allylic additions, yielding enantiomerically enriched allyl chlorides. rsc.org These chiral intermediates are stable and can undergo subsequent enantiospecific substitution reactions, providing access to a wide array of functionalized tetrahydropyridine products. rsc.org

Phenyl Group Substitution

The introduction of phenyl groups can be accomplished at either the nitrogen or a carbon atom of the tetrahydropyridine ring, utilizing distinct synthetic strategies.

N-Phenylation

The formation of an N-aryl bond to create N-phenyl-1,2,3,6-tetrahydropyridine is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a premier method for this transformation. libretexts.orgwikipedia.org This reaction involves the coupling of an amine (1,2,3,6-tetrahydropyridine) with an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical for the reaction's success, with sterically hindered and electron-rich phosphines often providing the best results. wikipedia.org

Table 2: Buchwald-Hartwig N-Phenylation of 1,2,3,6-Tetrahydropyridine This table is interactive. You can sort and filter the data.

| Amine | Aryl Halide | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1,2,3,6-Tetrahydropyridine | Bromobenzene | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | N-Phenyl-1,2,3,6-tetrahydropyridine |

C-Phenylation

Attaching a phenyl group to a carbon atom of the tetrahydropyridine ring requires a carbon-carbon bond-forming reaction. Palladium-catalyzed cross-coupling reactions are also the methods of choice here. A notable example is the synthesis of 5-phenyl-1,2,3,6-tetrahydropyridine derivatives through a palladium-catalyzed 6-endo-selective alkyl-Heck reaction. organic-chemistry.org This approach utilizes unactivated alkyl iodides and proceeds through a hybrid palladium-radical mechanism to afford the C5-arylated products. organic-chemistry.org

Another powerful strategy is the Suzuki coupling, which would involve reacting a halogenated 1,2,3,6-tetrahydropyridine (e.g., a bromo- or iodo-tetrahydropyridine) with phenylboronic acid. Alternatively, a Stille coupling could be employed between a halogenated tetrahydropyridine and a phenylstannane reagent. nsf.gov These methods provide a versatile entry into C-phenylated tetrahydropyridines, which are important structural motifs in various biologically active molecules. organic-chemistry.org For example, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a prominent, albeit hazardous, member of this class. nih.govnih.gov

Table 3: Palladium-Catalyzed C-Phenylation of a Tetrahydropyridine Precursor This table is interactive. You can sort and filter the data.

| Substrate Type | Coupling Partner | Reaction Type | Catalyst | Product Example | Reference |

|---|---|---|---|---|---|

| N-Protected-4-iodo-1,2,3,6-tetrahydropyridine | Phenylboronic Acid | Suzuki Coupling | Pd(PPh₃)₄ | N-Protected-4-phenyl-1,2,3,6-tetrahydropyridine | organic-chemistry.org |

| N-Protected-1,2,3,6-tetrahydropyridine | Iodobenzene | Direct C-H Arylation | Pd(OAc)₂ | N-Protected-5-phenyl-1,2,3,6-tetrahydropyridine | organic-chemistry.org |

These advanced synthetic methodologies provide robust and flexible routes for the specific incorporation of allyl and phenyl groups onto the 1,2,3,6-tetrahydropyridine framework, enabling the targeted synthesis of a wide spectrum of derivatives for further chemical and pharmacological investigation.

Structure Activity Relationship Sar Studies of 1,2,3,6 Tetrahydropyridine Derivatives

Influence of Substituents on the 1,2,3,6-Tetrahydropyridine (B147620) Core on Biological Activities

The biological profile of 1,2,3,6-tetrahydropyridine derivatives can be significantly altered by the introduction of various substituents at different positions on the heterocyclic ring. These modifications influence the molecule's size, shape, electronics, and lipophilicity, thereby affecting its interaction with biological targets.

The nitrogen atom of the tetrahydropyridine (B1245486) ring is a common site for substitution, and the nature of the N-substituent plays a pivotal role in defining the pharmacological properties of the resulting compounds.

Research into N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines has explored their potential as anti-cancer agents. nih.gov A series of four novel analogs were synthesized and tested for cytotoxicity against various cancer cell lines. nih.gov The study highlights how different substitution patterns on the benzoylamino moiety attached to the nitrogen atom influence the compound's anti-proliferative effects. nih.gov

Similarly, studies on N-benzoylamino-1,2,3,6-tetrahydropyridine derivatives as potential anti-inflammatory agents have shown that varying the substituents on the pyridine (B92270) ring and the acyl chlorides used in synthesis leads to a range of activities. auctoresonline.org A series of these derivatives were synthesized with yields ranging from 42-74%. auctoresonline.org Further work has expanded the database of these compounds by introducing carbonyl or sulfonyl groups as part of the N-substitution, yielding a diverse library of analogs for SAR studies. auctoresonline.org

In the context of monoamine oxidase (MAO) inhibition, the N-substituent is critical. The well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) features a simple methyl group at the N-1 position. nih.gov Efforts to develop potential MAO inactivators have involved replacing this methyl group with other functionalities. For instance, the synthesis of 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine (B119215) was undertaken to evaluate how an N-cyclopropyl group, a functionality known to be involved in metabolism-dependent enzyme inactivation, affects the compound's interaction with MAO-B. nih.gov

| N-Substituent Group | Target/Activity | Research Finding |

| Methyl | Monoamine Oxidase B (MAO-B) | The N-methyl group is present in the classic MAO-B substrate and neurotoxin, MPTP. nih.gov |

| Cyclopropyl | Monoamine Oxidase B (MAO-B) | N-cyclopropyl analogs were synthesized to explore potential mechanism-based inactivation of MAO-B. nih.gov |

| Substituted Benzoylamino | Anti-cancer (e.g., Estrogen Receptor α) | Different substituents on the benzoyl moiety modulate the anti-proliferative activity against cancer cell lines. nih.gov |

| Substituted Carbonyl/Sulfonylamino | Anti-inflammatory | A wide array of these N-substituted derivatives has been synthesized to build a database for SAR studies. auctoresonline.org |

The C-4 position of the 1,2,3,6-tetrahydropyridine ring is another critical point for modification that significantly influences biological activity. The presence of an aryl group, particularly a phenyl ring, at this position is a common feature in many active derivatives.

In the development of dopamine (B1211576) autoreceptor agonists, the 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) moiety has proven to be a key pharmacophore. nih.gov Structure-activity relationship studies on a series of these compounds revealed that the 4-phenyl group is important for activity. While it could be replaced by other aryl-cyclic amines, this generally resulted in a slight decrease in biological activity. nih.gov

Further exploration into substitutions on this C-4 phenyl ring has provided more detailed SAR insights. For a series of dopamine autoreceptor agonists, it was found that the phenyl group on the cyclohexene (B86901) ring attached to the tetrahydropyridine nitrogen could be substituted at the para-position. nih.gov The studies indicated that electron-donating groups were better tolerated at this position than electron-withdrawing groups, suggesting that the electronic properties of the substituent are crucial for optimal receptor interaction. nih.gov

| C-4 Substituent | Target/Activity | Research Finding |

| Phenyl | Dopamine Autoreceptors | The 4-phenyl group is a key feature for potent dopamine autoreceptor agonist activity. nih.gov |

| Other Aryl-Cyclic Amines | Dopamine Autoreceptors | Replacement of the 4-phenyl group with other aryl-cyclic amines leads to a slight reduction in activity. nih.gov |

| Para-substituted Phenyl (on N-linked cyclohexene) | Dopamine Autoreceptors | Electron-donating groups are better tolerated than electron-withdrawing groups at the para position of a distal phenyl ring. nih.gov |

Stereochemical Influence on Pharmacological Potency and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of pharmacology. nih.govresearchgate.net Since biological systems like receptors and enzymes are chiral, they can interact differently with the individual enantiomers (non-superimposable mirror images) of a chiral drug. nih.govnih.gov Consequently, the two enantiomers of a chiral 1,2,3,6-tetrahydropyridine derivative can be considered as two separate drugs, potentially having different potencies, efficacies, and metabolic profiles. nih.gov

The separation of racemic mixtures into individual enantiomers is often essential to characterize their distinct pharmacological profiles. nih.gov One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, might be less active, inactive, or even contribute to adverse effects. researchgate.net

A clear example of this is seen in a series of 1,2,3,6-tetrahydro-4-phenylpyridine derivatives designed as dopamine autoreceptor agonists. nih.gov The enantiomers of a particularly potent compound, 1,2,3,6-tetrahydro-4-phenyl-1-[(3-phenyl-3-cyclohexen-1-yl)methyl]pyridine, were resolved and evaluated separately. nih.gov Although both isomers were found to be partial dopamine agonists, they exhibited a distinct difference in their intrinsic activity. The (+)-enantiomer showed higher intrinsic activity compared to the (-)-enantiomer. nih.gov Subsequent X-ray crystal structure analysis identified the more active (+)-isomer as having the R absolute configuration. nih.gov This finding underscores the importance of stereochemistry in the potency of these compounds and led to the identification of (R)-(+)-14 (designated CI-1007) as a potential antipsychotic agent. nih.gov

| Compound | Enantiomer | Configuration | Biological Activity |

| 1,2,3,6-tetrahydro-4-phenyl-1- [(3-phenyl-3-cyclohexen-1-yl)methyl]pyridine | (+)-enantiomer | R | Higher intrinsic activity as a partial dopamine agonist. nih.gov |

| (-)-enantiomer | S (inferred) | Lower intrinsic activity as a partial dopamine agonist. nih.gov |

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery for elucidating SAR. chemrevlett.com Methods like molecular modeling and docking simulations allow researchers to visualize and predict how ligands interact with their biological targets at an atomic level, providing insights that can guide the synthesis of more effective compounds. nanobioletters.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. chemrevlett.com This method helps in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex and contribute to biological activity. nih.gov

In the study of N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines as potential anti-cancer agents, molecular modeling was used to explore the interaction between the synthesized derivatives and their putative target, estrogen receptor alpha (ERα). nih.gov The software SYBYL-X 2.1 was employed to perform docking studies and determine the most likely bioactive conformations of the tetrahydropyridine analogs within the active site of the receptor. nih.gov The results were then used to rationalize the observed biological activities. For instance, while one compound (EH3) was predicted by its high docking score to have the best antiproliferative activity, another compound (EH2) was experimentally found to be the most active. nih.gov Such studies, which compare computational predictions with experimental results, are valuable for refining models and designing future compounds with improved biological activity. nih.gov

| Compound ID | Docking Score (vs. ERα) | Experimental Activity | Finding |

| EH3 | Highest Docking Score | Less active than EH2 | Docking predicted highest activity. nih.gov |

| EH2 | Not specified as highest | Best antiproliferative activity | Experimental results did not fully align with docking predictions, providing insight for model refinement. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of 1,2,3,6-tetrahydropyridine derivatives, QSAR analyses are instrumental in elucidating the specific molecular features that govern their interactions with biological targets. These studies provide predictive models that can guide the rational design of new, more potent, and selective analogues.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. These properties are quantified by molecular descriptors, which can be broadly categorized into electronic, steric, and hydrophobic parameters. By employing statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, a mathematical equation is derived that links these descriptors to the observed biological activity.

A typical QSAR study on 1,2,3,6-tetrahydropyridine derivatives would involve the synthesis of a library of analogues with systematic variations in their substitution patterns. The biological activity of these compounds, for instance, their inhibitory concentration (IC₅₀) against a specific enzyme or their binding affinity to a receptor, is then determined. Subsequently, a wide array of molecular descriptors for each compound is calculated using computational chemistry software.

Detailed Research Findings

While specific QSAR studies exclusively focused on 1,2,3,6-tetrahydropyridine hydrochloride are not extensively documented in publicly available literature, the principles can be illustrated through research on structurally related heterocyclic systems like piperidine (B6355638) and other tetrahydropyridine derivatives. tandfonline.com For example, a QSAR study on a series of piperidine derivatives might reveal that the biological activity is significantly influenced by the electronic nature of the substituents on the nitrogen atom and the steric bulk of groups at other positions of the ring.

A hypothetical QSAR model for a series of 1,2,3,6-tetrahydropyridine derivatives might take the following form:

log(1/C) = β₀ + β₁(σ) + β₂(logP) + β₃(MR)

Where:

log(1/C) represents the biological activity (e.g., the inverse logarithm of the effective concentration).

σ (Sigma) is Hammett's electronic parameter, which quantifies the electron-donating or electron-withdrawing nature of a substituent.

logP is the logarithm of the partition coefficient, a measure of the compound's hydrophobicity.

MR (Molar Refractivity) is a steric parameter that accounts for the volume and polarizability of a substituent.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis, indicating the relative importance of each descriptor.

The robustness and predictive power of a QSAR model are assessed through various statistical validation techniques. Key statistical parameters include the coefficient of determination (r²), which should be close to 1, and the cross-validated coefficient (q²), which indicates the model's predictive ability. tandfonline.com For instance, a study on the toxicity of piperidine derivatives against Aedes aegypti utilized 2D topological descriptors and various regression methods, achieving determination coefficients (r²) greater than 0.85 for the training sets and 0.8 for the test sets with methods like Ordinary Least Squares Multilinear Regression (OLS-MLR) and linear Support Vector Machine (SVM). nih.gov

In another example involving furan-pyrazole piperidine derivatives with Akt1 inhibitory activity, QSAR models were developed using 3D and 2D autocorrelation descriptors selected by a genetic algorithm. tandfonline.comnih.gov These models demonstrated good stability and predictive ability, with r² values ranging from 0.742 to 0.832 and cross-validated r² (Q² LOO) values between 0.684 and 0.796. tandfonline.com

Furthermore, a QSAR study on tetrahydropteridin derivatives as PLK1 inhibitors identified three key descriptors (maxHaaCH, ATSC7i, and AATS7m) and developed a reliable model with an r² of 0.8213 and an external validation r² of 0.8771. nih.gov This highlights the importance of selecting appropriate descriptors to capture the structural features relevant to biological activity.

The insights gained from such QSAR models are invaluable for medicinal chemists. They can predict the activity of yet-to-be-synthesized compounds, prioritize synthetic efforts, and guide the optimization of lead compounds to enhance their desired biological effects while minimizing potential side effects.

Illustrative QSAR Data for Hypothetical 1,2,3,6-Tetrahydropyridine Derivatives

The following interactive data table presents a hypothetical QSAR analysis for a series of 1,2,3,6-tetrahydropyridine derivatives, illustrating the relationship between structural modifications, physicochemical descriptors, and biological activity.

| Compound ID | R1-Substituent | R2-Substituent | log(1/C) | Hammett's σ | logP | Molar Refractivity (MR) |

| 1 | H | H | 4.2 | 0.00 | 1.5 | 1.03 |

| 2 | CH₃ | H | 4.8 | -0.17 | 2.0 | 5.65 |

| 3 | Cl | H | 5.1 | 0.23 | 2.2 | 6.03 |

| 4 | OCH₃ | H | 4.5 | -0.27 | 1.8 | 7.87 |

| 5 | H | CH₃ | 4.4 | 0.00 | 1.9 | 5.65 |

| 6 | H | Cl | 4.9 | 0.23 | 2.6 | 6.03 |

| 7 | CH₃ | CH₃ | 5.0 | -0.17 | 2.4 | 10.30 |

| 8 | Cl | OCH₃ | 5.5 | 0.46 | 2.3 | 13.90 |

Pharmacological and Biochemical Mechanisms of Action and Neurotoxicity

Enzymatic Metabolism and Bioactivation Pathways

The pro-neurotoxin MPTP is a lipophilic compound that can readily cross the blood-brain barrier. nih.gov However, MPTP itself is not the agent of toxicity. oup.com Its neurotoxic effects are contingent upon its biotransformation into a toxic metabolite within the brain. oup.comnih.gov This bioactivation is a multi-step process involving several key enzyme systems.

The primary and most critical step in the bioactivation of MPTP is its oxidation, a process catalyzed predominantly by monoamine oxidase B (MAO-B). nih.govnih.govnih.gov MAO-B is located on the outer mitochondrial membrane, particularly within glial cells. nih.govnih.gov In vitro studies using mouse brain mitochondrial preparations have shown that MPTP is actively oxidized, with kinetic values (Km and Vmax) very similar to those of benzylamine, a classic substrate for MAO-B. nih.gov The significance of MAO-B in this process is underscored by the fact that selective inhibitors of MAO-B, such as deprenyl, can prevent the neurotoxic deficits induced by MPTP when administered beforehand. nih.govnih.gov

While MAO-B is the principal enzyme for MPTP oxidation, research on MPTP analogs indicates that monoamine oxidase A (MAO-A) can also play a significant role in the bioactivation of related tetrahydropyridines. nih.gov For instance, the neurotoxicity of 2'-methyl and 2'-ethyl derivatives of MPTP is not prevented by MAO-B inhibitors alone but requires a combination of both MAO-A and MAO-B inhibitors. nih.gov This suggests that the specific structure of the tetrahydropyridine (B1245486) derivative influences its affinity for MAO-A versus MAO-B.

| Enzyme | Role in Tetrahydropyridine Oxidation | Key Findings | References |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Primary enzyme for the oxidation of MPTP. | Catalyzes the conversion of MPTP to its toxic metabolite. Inhibition of MAO-B protects against MPTP-induced neurotoxicity. | nih.govnih.govnih.govnih.gov |

| Monoamine Oxidase A (MAO-A) | Significant role in the bioactivation of certain MPTP analogs. | Involved in the bioactivation of 2'-MeMPTP and 2'-EtMPTP. Inhibition of both MAO-A and MAO-B is needed to prevent neurotoxicity from these analogs. | nih.gov |

In addition to the MAO system, enzymes from the cytochrome P450 (CYP) superfamily, particularly CYP2D6, are involved in the metabolism of MPTP. nih.govnih.gov CYP2D6 is present in the dopaminergic neurons of the substantia nigra. nih.gov Research has demonstrated that human CYP2D6, when targeted to mitochondria and supported by adrenodoxin (B1173346) and adrenodoxin reductase, can efficiently catalyze the metabolism of MPTP to its toxic pyridinium (B92312) form, MPP+. nih.govnih.gov This suggests an alternative or parallel pathway for MPTP bioactivation that can occur directly within the vulnerable dopaminergic neurons. nih.gov

Studies using recombinant human CYP2D6 have identified different metabolic products depending on the reaction conditions. nih.gov In the presence of cumene (B47948) hydroperoxide, the primary product is 4-phenyl-1,2,3,6-tetrahydropyridine (B82000), resulting from N-demethylation. nih.gov However, when NADPH-cytochrome P450 reductase is present, a second product, 1-methyl-4-(4'-hydroxyphenyl)-1,2,3,6-tetrahydropyridine, is also formed via p-hydroxylation. nih.gov This indicates that the interaction with reductase enzymes can alter the binding and orientation of MPTP in the active site of CYP2D6, influencing the metabolic outcome. nih.gov

The enzymatic oxidation of MPTP by MAO-B is a two-step process that leads to the formation of the ultimate neurotoxin, the 1-methyl-4-phenylpyridinium ion (MPP+). nih.govwikipedia.org First, MPTP is oxidized to the unstable intermediate, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridinium (MPDP+). nih.gov This intermediate then undergoes further oxidation to form MPP+. nih.gov The formation of this pyridinium species is considered a crucial step in the neurotoxic process. nih.gov Unlike its lipophilic precursor MPTP, MPP+ is a polar, positively charged molecule. nih.govwikipedia.org This property prevents it from easily diffusing across cellular membranes, necessitating an active transport mechanism to enter neurons. nih.gov

Molecular and Cellular Targets

Once formed, the active metabolite MPP+ exerts its toxic effects by targeting specific molecular and cellular components within dopaminergic neurons.

A primary mechanism of MPP+ neurotoxicity is the inhibition of complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. nih.govpnas.orgnih.gov After being transported into dopaminergic neurons, MPP+ accumulates within the mitochondria, driven by the mitochondrial membrane potential. nih.govnih.gov Inside the mitochondria, it binds to and inhibits complex I, disrupting the process of oxidative phosphorylation and leading to a severe depletion of cellular ATP. nih.govwikipedia.orgpnas.org This energy crisis is a major contributor to neuronal cell death. nih.gov

| Research Focus | Key Findings on Mitochondrial Dysfunction | References |

|---|---|---|

| MPP+ Action | MPP+ is an inhibitor of mitochondrial complex I, leading to ATP depletion and cell death. | nih.govwikipedia.orgpnas.org |

| Genetic Protection Studies | Overexpression of an MPP+-resistant enzyme (NDI1) prevents MPTP toxicity, confirming the critical role of complex I inhibition. | nih.gov |

| Role of Mitochondrial CYP2D6 | Cells with mitochondrial CYP2D6 show increased sensitivity to MPTP-induced mitochondrial dysfunction and complex I inhibition. | nih.govnih.gov |

| Alternative Mechanisms | Some studies suggest that dopaminergic neuron death can be induced by MPP+ through mechanisms independent of complex I inhibition. | pnas.org |

The selective vulnerability of dopaminergic neurons to MPP+ is largely explained by the high-affinity dopamine (B1211576) transporter (DAT). pnas.orgnih.gov Because MPP+ is structurally similar to dopamine, it is recognized and actively transported from the extracellular space into the cytoplasm of dopaminergic neurons by DAT. nih.govpnas.org This transport system effectively concentrates the toxin within the very neurons it is destined to destroy. nih.gov

The critical role of DAT in MPTP neurotoxicity has been unequivocally demonstrated in knockout mice lacking the dopamine transporter (DAT-/- mice). nih.gov These mice are resistant to the neurotoxic effects of MPTP, showing no significant depletion of dopamine or signs of neurodegeneration that are observed in wild-type animals. nih.gov This indicates that the uptake of MPP+ via DAT is a mandatory step for the expression of its toxicity in vivo. nih.gov Further studies have shown that the functional damage to DAT may even precede the death of the dopaminergic neuron following MPTP treatment. nih.gov

Inhibition of Acetylcholinesterase Activity

The neurotoxicant 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a derivative of 1,2,3,6-tetrahydropyridine (B147620), has been demonstrated to be a reversible inhibitor of acetylcholinesterase (AChE). nih.gov This inhibition is dose-dependent and follows a linear mixed-type kinetic model. nih.gov The kinetic parameters for this interaction have been determined, with a Michaelis constant (Km) for the substrate acetylthiocholine (B1193921) at 0.216 mM and an inhibition constant (Ki) for MPTP at 2.14 mM. nih.gov Studies indicate that MPTP is not a substrate for AChE, nor does it act as a time-dependent inactivator. nih.gov The reversible nature of this inhibition suggests that upon entering the basal ganglia, MPTP can inactivate AChE, leading to an increase in acetylcholine (B1216132) levels, which may contribute to cellular dysfunction. nih.gov This inactivation of acetylcholinesterase is considered a potential contributing factor to the nigrostriatal toxicity observed in MPTP-induced Parkinson's disease-like syndromes. nih.gov

Table 1: Kinetic Parameters of Acetylcholinesterase Inhibition by MPTP

| Parameter | Value |

|---|---|

| Km (acetylthiocholine) | 0.216 mM |

| Ki (MPTP) | 2.14 mM |

Data sourced from a study on the inactivation of acetylcholinesterase by MPTP. nih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition by Derivatives

Research has highlighted the significance of the 4-phenyl-1,2,3,6-tetrahydropyridine scaffold in the development of potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1). nih.gov Various benzamide (B126) analogues that incorporate this fragment have been synthesized and evaluated, with some demonstrating high potency as PARP-1 inhibitors. nih.gov This indicates that the tetrahydropyridine moiety is a crucial component for enhancing the inhibitory activity against PARP-1. nih.gov

Receptor Binding Studies (e.g., Dopamine D2, Serotonin (B10506) 5-HT2C)

Derivatives of 1,2,3,6-tetrahydropyridine have been investigated for their binding affinities at various neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2C receptors. The administration of MPTP in mice has been shown to cause a transient increase in the number of dopamine D2 receptors labeled by ³H-spiperone. nih.gov This effect, however, was not permanent. nih.gov

Regarding the serotonin 5-HT2C receptor, its activation is known to inhibit the release of dopamine and norepinephrine (B1679862) in specific brain areas. wikipedia.org The binding affinity of various ligands to this receptor is a key area of research. For instance, serotonin itself exhibits a high-affinity binding site (KH) of 7.6 nM and a low-affinity site (KL) of 160 nM for the 5-HT(2C-INI) isoform. nih.gov The fully edited 5-HT(2C-VGV) isoform, however, displays a single binding site with a Ki of 163 nM. nih.gov

Table 2: Binding Affinities of Selected Ligands at Serotonin 5-HT2C Receptors

| Ligand | Receptor Isoform | Binding Parameter | Value (nM) |

|---|---|---|---|

| Serotonin | 5-HT(2C-INI) | KH | 7.6 |

| Serotonin | 5-HT(2C-INI) | KL | 160 |

| Serotonin | 5-HT(2C-VGV) | Ki | 163 |

Data from a study on serotonin 5-HT2C receptor RNA editing. nih.gov

Neurochemical Alterations Induced by Tetrahydropyridine Derivatives

The administration of 1,2,3,6-tetrahydropyridine derivatives, particularly MPTP, induces significant and lasting changes in the neurochemistry of the brain. These alterations are central to the parkinsonian syndrome observed in experimental models.

Dopaminergic Neuron Degeneration in Substantia Nigra Pars Compacta

A hallmark of MPTP-induced neurotoxicity is the selective degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNpc). In non-human primate models, MPTP administration leads to a substantial loss of these neurons. nih.gov Quantitative analysis has revealed a differential vulnerability within the SNpc, with the nigrosome experiencing a more pronounced neuronal loss of over 50%, compared to a 24% loss in the surrounding matrix. nih.gov This heterogeneous pattern of degeneration underscores the specific targeting of certain neuronal populations by the toxin.

Table 3: MPTP-Induced Dopaminergic Neuron Loss in Primate Substantia Nigra

| Region of Substantia Nigra | Percentage of Neuronal Loss |

|---|---|

| Nigrosome | >50% |

| Matrix | 24% |

Data from a study on the neurovascular and immune factors of vulnerability of substantia nigra dopaminergic neurons in non-human primates. nih.gov

Depletion of Striatal Dopamine

A direct consequence of the degeneration of nigrostriatal dopaminergic neurons is the depletion of dopamine in the striatum. The extent of this depletion in mouse models is dependent on the specific regimen of MPTP administration. nih.gov For example, different dosing schedules can result in striatal dopamine depletion ranging from 40% to approximately 90%. nih.gov One specific sub-acute regimen leads to a 40-50% depletion of striatal dopamine. nih.gov Another study found that a partial striatal dopamine depletion of 40% was exacerbated to 60% when the noradrenergic system was also compromised. nih.gov A separate investigation using a different MPTP dosing protocol reported a striatal dopamine depletion of about 60%. capes.gov.br

Table 4: Striatal Dopamine Depletion in Mice Following MPTP Administration

| MPTP Administration Regimen | Reported Dopamine Depletion |

|---|---|

| Various Regimens | 40% to ~90% |

| Sub-acute Regimen | 40% - 50% |

| 4 x 10 mg/kg i.p. over 8 h | 40% |

| 4 x 10 mg/kg i.p. with noradrenergic neurotoxin | 60% |

| 30 mg/kg x 3 every 12 h | ~60% |

Data compiled from multiple studies on MPTP-induced neurotoxicity in mice. nih.govnih.govcapes.gov.br

Effects on Other Monoamine Neurotransmitters (Norepinephrine, Serotonin)

The neurotoxic effects of tetrahydropyridine derivatives are not confined to the dopaminergic system. The MPTP analog, 1-methyl-4-(2'-aminophenyl)-1,2,3,6-tetrahydropyridine (B35447) (2'-NH2-MPTP), has been shown to cause significant depletions of serotonin and norepinephrine in the frontal cortex and hippocampus of rats, with reductions of 80% to 90% observed one week after treatment. nih.gov Notably, this occurs without affecting striatal dopamine levels. nih.gov

Long-term studies in mice treated with MPTP have revealed persistent changes in cortical monoamine levels. While a marked decrease in cortical norepinephrine was observed at three weeks post-treatment, these levels had completely recovered by 18 months. nih.gov In contrast, cortical serotonin concentrations were decreased at the three-week mark and showed no signs of recovery even after 18 months, indicating a long-lasting impact on the serotonergic system. nih.gov In adult zebrafish, acute MPTP exposure led to a significant decrease in brain levels of both dopamine and norepinephrine. mdpi.com

Table 5: Effects of Tetrahydropyridine Derivatives on Norepinephrine and Serotonin

| Compound | Animal Model | Brain Region | Effect on Norepinephrine | Effect on Serotonin |

|---|---|---|---|---|

| 2'-NH2-MPTP | Rat | Frontal Cortex, Hippocampus | 80-90% depletion | 80-90% depletion |

| MPTP | Mouse | Prefrontal Cortex | Transient decrease, recovered by 18 months | Long-term decrease, no recovery at 18 months |

| MPTP | Zebrafish | Brain | Significant decrease | Not specified |

Data from studies on the effects of MPTP and its analogs on monoamine systems. nih.govnih.govmdpi.com

Changes in Amino Acid Neurotransmitter Levels

The administration of 1,2,3,6-Tetrahydropyridine hydrochloride leads to significant and selective alterations in the levels of key neurotransmitters in the brain, particularly in the striatum. Research has shown that the compound causes pronounced and dose-dependent depletion of dopamine, with reductions ranging from 60-80%. nih.gov This depletion is a long-lasting and consistent feature of its neurotoxicity. nih.gov While transient depletions in serotonin have also been observed, the primary and most enduring effect is on the dopaminergic system. nih.gov

Furthermore, the compound's toxicity involves the excitatory amino acid neurotransmitter, glutamate (B1630785). Studies indicate that this compound activates N-methyl-D-aspartate (NMDA) receptors and increases the release of glutamate in the striatum. frontiersin.org This surge in extracellular glutamate contributes to the neurotoxic process known as excitotoxicity. frontiersin.orgmdpi.com

| Neurotransmitter | Effect | Brain Region | Key Findings |

|---|---|---|---|

| Dopamine | Pronounced & Long-Lasting Depletion | Striatum | Levels reduced by 60-80% in a dose-dependent manner. nih.gov This is a primary and enduring effect of the neurotoxin. |

| Serotonin | Transient Depletion | Striatum | Reductions in serotonin levels are observed but are not as long-lasting as the effects on dopamine. nih.gov |

| Glutamate | Increased Release | Striatum | Leads to the activation of NMDA receptors, contributing to excitotoxicity. frontiersin.orgmdpi.com |

Oxidative Stress and Free Radical Production

A central mechanism in the neurotoxicity of this compound is the induction of severe oxidative stress. sigmaaldrich.com Its metabolite, MPP+, accumulates within the mitochondria of dopaminergic neurons and specifically inhibits Complex I of the electron transport chain. wikipedia.orgnih.gov This disruption of mitochondrial respiration leads to a massive increase in the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals. wikipedia.orgnih.govnih.gov

The overproduction of ROS overwhelms the cell's natural antioxidant defenses. In vivo studies have demonstrated that exposure to the compound results in a significant decrease in the levels of the critical antioxidant glutathione (B108866) (GSH) in the striatum and midbrain. nih.gov This depletion of antioxidants, coupled with the surge in ROS, leads to widespread oxidative damage, including lipid peroxidation, evidenced by increased levels of malondialdehyde (MDA). nih.gov The generation of ROS and depletion of GSH have been shown to precede the inhibition of mitochondrial enzymes, supporting the primary role of oxidative stress in the toxic cascade. nih.gov

| Biomarker | Effect | Significance |

|---|---|---|

| Reactive Oxygen Species (ROS) | Significant Increase | Directly damage cellular components like lipids, proteins, and DNA. nih.govnih.gov |

| Glutathione (GSH) | Significant Decrease | Depletion of a key cellular antioxidant, reducing the cell's ability to neutralize free radicals. nih.gov |

| Malondialdehyde (MDA) | Significant Increase | Indicates lipid peroxidation, a form of oxidative damage to cell membranes. nih.gov |

| Mitochondrial Complex I | Inhibition | Disrupts cellular respiration and is a primary source of ROS generation. wikipedia.orgnih.gov |

Excitotoxicity and Inflammation

Excitotoxicity and inflammation are interconnected processes that are significantly implicated in the neurodegenerative effects of this compound. sigmaaldrich.com As mentioned, the compound enhances the release of the excitatory neurotransmitter glutamate. frontiersin.org This excess glutamate overstimulates postsynaptic NMDA receptors, leading to a large and sustained influx of calcium ions (Ca²⁺) into the neuron. frontiersin.orgmdpi.com

This calcium overload triggers a number of damaging downstream pathways. It activates various enzymes that can degrade cellular components and further contributes to mitochondrial dysfunction and the production of ROS. This entire process is termed excitotoxicity and is a major contributor to neuronal cell death. mdpi.commdpi.com The neuronal damage and death caused by excitotoxicity and oxidative stress subsequently trigger an inflammatory response in the brain, characterized by the activation of microglia, further perpetuating the cycle of neurodegeneration. sigmaaldrich.commdpi.com

Cellular Pathology and Programmed Cell Death Mechanisms

The biochemical insults initiated by this compound converge on pathways that induce cellular pathology and ultimately lead to the programmed death of dopaminergic neurons.

Mitochondrial Apoptosis Induction

The profound mitochondrial dysfunction caused by MPP+ is a direct trigger for apoptosis, or programmed cell death. sigmaaldrich.com By inhibiting Complex I, MPP+ disrupts the mitochondrial membrane potential and ATP production, which are critical signals for cell survival. nih.govnih.gov This mitochondrial distress initiates the intrinsic apoptotic pathway. Evidence for this includes the activation of caspases, a family of proteases that are the executioners of apoptosis, following exposure to MPP+. nih.gov Studies using mice that overexpress the anti-apoptotic protein Bcl-2 have shown significant protection against the neurotoxic effects of the compound, further confirming that the toxin actively induces apoptotic cell death pathways. jneurosci.orgnih.gov

Autophagy Regulation

Autophagy is a cellular "housekeeping" process responsible for degrading and recycling damaged organelles and misfolded proteins. The neurotoxicity of this compound is associated with the dysregulation of this critical process. scienceopen.com The compound's effects can lead to the accumulation of damaged mitochondria and protein aggregates, such as α-synuclein, which are normally cleared by autophagy. scienceopen.comresearchgate.net Research indicates that the compound can induce the translocation of autophagic markers like Parkin to the mitochondria. nih.gov Furthermore, studies suggest that the toxin may impair the completion of the autophagic process, leading to a buildup of autophagic substrates like p62 and α-synuclein, which contributes to cellular stress and eventual death. scienceopen.com

Formation of Inclusion Bodies

The formation of intracellular protein aggregates, known as inclusion bodies, is a pathological hallmark of many neurodegenerative diseases. While this compound is known to cause effects that lead to dopaminergic neuronal damage, including inflammation and mitochondrial apoptosis, the formation of inclusion bodies is a more complex issue. sigmaaldrich.com Some sources list the formation of inclusion bodies as a consequence of its toxicity. sigmaaldrich.com However, other detailed research studies have shown that despite causing significant dopamine depletion and neurodegeneration in mouse models, various treatment regimens with the compound did not result in the formation of classic α-synuclein-positive inclusion bodies (analogous to Lewy bodies). nih.gov This suggests that while the compound effectively models many biochemical and cellular aspects of neurodegeneration, it may not fully replicate the specific pathology of inclusion body formation seen in all related human diseases. nih.gov

Research Applications and Therapeutic Implications of 1,2,3,6 Tetrahydropyridine Derivatives

Animal Models of Neurodegenerative Diseases

The administration of MPTP to various animal species, most notably mice and non-human primates, induces a condition that closely mimics the clinical and pathological hallmarks of Parkinson's disease. nih.gov The lipophilic nature of MPTP allows it to readily cross the blood-brain barrier, where it is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B), primarily in astrocytes. nih.govnih.gov MPP+ is then selectively taken up by dopaminergic neurons through the dopamine (B1211576) transporter (DAT). nih.gov Inside the neurons, MPP+ accumulates in mitochondria and inhibits complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death. nih.govnih.gov

MPTP-Induced Parkinson's Disease Models (Mouse, Primate)

MPTP-induced models in both mice and primates are central to Parkinson's disease research. nih.govnih.gov While mouse models offer advantages in terms of cost, genetic manipulation, and high-throughput screening, primate models provide a closer phenocopy of the human disease, including the full spectrum of motor symptoms. nih.govnih.govnih.gov The choice of animal model and the specific regimen of MPTP administration (acute, sub-acute, or chronic) can be tailored to address different research questions, from screening therapeutic agents to studying the progressive nature of the disease. creative-biolabs.com

The neurotoxic effects of MPTP result in a range of behavioral and neurochemical alterations that mirror those seen in Parkinson's disease patients.

Behavioral Impairments: Animals treated with MPTP exhibit significant motor deficits. nih.gov In mice, these impairments can be quantified using a variety of behavioral tests that assess motor control, coordination, and strength. nih.gov Primates treated with MPTP display a more profound parkinsonian syndrome that includes bradykinesia (slowness of movement), rigidity, postural instability, and in some cases, a resting tremor. cambridge.org Cognitive deficits have also been reported in primate models, preceding the onset of motor symptoms in some cases. oup.com

Interactive Data Table: Behavioral Tests in MPTP Mouse Models

| Behavioral Test | Parameter Measured | Typical Finding in MPTP-treated Mice |

| Open Field Test | Locomotor activity, rearing frequency | Decreased horizontal and vertical activity |

| Rotarod Test | Motor coordination and balance | Reduced latency to fall from the rotating rod |

| Pole Test | Bradykinesia and motor coordination | Increased time to turn and descend the pole |

| Gait Analysis | Stride length and other gait parameters | Reduced forepaw stride length |

| Wire Hang Test | Muscle strength and endurance | Decreased hanging time |

Neurochemical Deficits: The primary neurochemical consequence of MPTP administration is a profound and selective depletion of dopamine in the striatum (caudate and putamen), which is the main projection area of the substantia nigra dopaminergic neurons. nih.govoup.com This dopamine loss can reach 80% or more in the striatum, a threshold that correlates with the appearance of motor symptoms. oup.com In addition to dopamine, levels of its metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), are also significantly reduced. While the most dramatic effects are seen in the nigrostriatal dopamine system, MPTP can also affect other monoamine systems, with some studies in primates showing alterations in noradrenaline and serotonin (B10506) levels in various brain regions. nih.govoup.com

The behavioral and neurochemical changes observed in MPTP models are underpinned by distinct histopathological alterations in the brain. The hallmark of MPTP-induced neurotoxicity is the selective loss of dopaminergic neurons in the substantia nigra pars compacta. oup.com This neuronal loss can be visualized and quantified using techniques such as immunohistochemistry for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. frontiersin.org

In addition to neuronal loss, MPTP administration triggers a significant neuroinflammatory response characterized by the activation of microglia and astrocytes in the affected brain regions. frontiersin.orgbiorxiv.org Activated microglia and astrocytes can be identified by the increased expression of specific markers like Iba1 and Glial Fibrillary Acidic Protein (GFAP), respectively. While a significant weakness of the MPTP model is the general lack of Lewy body formation, the characteristic proteinaceous inclusions found in human Parkinson's disease, the model faithfully reproduces the key features of dopaminergic neurodegeneration and neuroinflammation. frontiersin.org

The robust and reproducible neurodegeneration and neuroinflammation in MPTP models make them ideal platforms for investigating the mechanisms underlying these processes and for testing potential therapeutic interventions. mdpi.comnih.gov

Neuroprotection: A primary application of the MPTP model is the screening and evaluation of neuroprotective agents. nih.gov A wide range of compounds with various mechanisms of action have been tested for their ability to prevent or slow down the MPTP-induced loss of dopaminergic neurons. These include antioxidants, anti-inflammatory drugs, and compounds that target specific steps in the cell death cascade. mdpi.commdpi.com For example, studies have shown that agents that can scavenge free radicals or inhibit MAO-B are effective in mitigating MPTP toxicity. nih.govnih.gov

Neuroinflammation: The role of neuroinflammation in the pathogenesis of Parkinson's disease is a major area of research, and the MPTP model has been instrumental in these investigations. frontiersin.org MPTP-induced activation of microglia and astrocytes leads to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as reactive oxygen and nitrogen species. frontiersin.org These inflammatory mediators are thought to contribute to the ongoing neuronal damage. mdpi.com Consequently, the MPTP model is frequently used to test the efficacy of anti-inflammatory compounds in reducing glial activation and cytokine production, thereby providing neuroprotection. nih.govfrontiersin.org

The MPTP animal model serves as a crucial preclinical tool for the development of new treatments for Parkinson's disease. nih.govcreative-biolabs.com Its ability to produce a consistent and quantifiable dopaminergic lesion allows for the reliable assessment of the efficacy of potential therapies. nih.gov

Screening Neuroprotective Therapies: A multitude of compounds have been screened for their neuroprotective potential using the MPTP model. nih.gov The success of a candidate therapy is typically measured by its ability to attenuate the behavioral deficits, reduce the loss of dopaminergic neurons in the substantia nigra, and preserve striatal dopamine levels. nih.gov For instance, studies have demonstrated the neuroprotective effects of nicotinamide and catalpol in the MPTP mouse model, where treatment resulted in improved motor function and a reduction in dopaminergic cell loss. frontiersin.orgmdpi.com

Screening Neurorestorative Therapies: Beyond neuroprotection, the MPTP model is also utilized to evaluate neurorestorative strategies aimed at repairing the damaged nigrostriatal pathway. These approaches include cell-based therapies, such as the transplantation of fetal dopaminergic neurons or stem cell-derived neurons, and gene therapy approaches designed to enhance dopamine synthesis or provide trophic support to the remaining neurons.

Interactive Data Table: Examples of Therapies Screened in MPTP Models

| Therapeutic Agent | Proposed Mechanism of Action | Key Findings in MPTP Models |

| Morin | Anti-inflammatory, antioxidant | Prevented motor dysfunction and dopaminergic neuronal damage; reduced neuroinflammation. nih.gov |

| Evernic Acid | Neuroprotective, anti-inflammatory | Ameliorated motor dysfunction, dopaminergic neuronal loss, and neuroinflammation. mdpi.com |

| Rhein | Anti-inflammatory | Inhibited neuroinflammation, reduced neurodegeneration and α-synuclein deposition, and improved movement disorders. frontiersin.org |

| Nicotinamide | Neuroprotective, anti-inflammatory, antioxidant | Reversed PD-like pathologies, reduced oxidative stress, and regulated neuroinflammation. mdpi.com |

| Catalpol | Neuroprotective, anti-inflammatory, antioxidant | Mitigated the loss of DA neurons, increased exploratory behavior, and inhibited oxidative stress and inflammation. frontiersin.org |

Modeling Neuronal Vulnerability and Resilience

A key feature of Parkinson's disease is the differential vulnerability of dopaminergic neurons, with those in the substantia nigra pars compacta being the most susceptible. The MPTP model recapitulates this selective vulnerability, providing a valuable tool to investigate the underlying molecular and cellular mechanisms. frontiersin.orgnih.gov

By studying the differences between the vulnerable neurons that degenerate and the resilient neurons that survive in the MPTP model, researchers can identify factors that contribute to neuronal susceptibility and resistance. nih.govbioworld.com For example, recent studies using single-cell transcriptomics in MPTP-treated primates have identified molecularly distinct subtypes of dopaminergic neurons with varying degrees of vulnerability. nih.gov These studies have implicated specific genes and cellular pathways that may confer resilience, offering novel targets for therapeutic intervention. nih.gov Understanding the intrinsic and extrinsic factors that determine a neuron's fate in the face of a toxic insult like MPTP is crucial for developing therapies that can protect vulnerable neuronal populations in Parkinson's disease. michaeljfox.org

Exploration of Anticancer Activities of Tetrahydropyridine (B1245486) Derivatives

The structural versatility of tetrahydropyridine (THP) derivatives has positioned them as a compelling scaffold in the design of novel anticancer agents. auctoresonline.org Research has demonstrated that modifications to the THP ring system significantly influence their pharmacological characteristics, leading to the development of compounds with potent antiproliferative properties against various cancer cell lines. auctoresonline.orgresearchgate.net

One area of investigation involves N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines. A study evaluating four such analogs for their cytotoxicity against Ishikawa (endometrial), MCF-7, and MDA-MB-231 (breast) cancer cell lines found that all exhibited some level of anticancer activity. Among the tested compounds, one analog, designated EH2, demonstrated the most potent antiproliferative effects. auctoresonline.org

Further studies have explored other modifications. For instance, N-(4-iodobenzoylamino)-5-ethyl-1,2,3,6-tetrahydropyridine was synthesized and evaluated for its anticancer properties. auctoresonline.org Similarly, the synthesis of tetrahydropyrimidinecarboxamide derivatives has yielded compounds with significant bioactivity. One such derivative, compound 4f, showed potent anticancer activity against liver, breast, and lung cancer cell lines, as well as primary patient-derived glioblastoma cells. rsc.org

The scope of investigation extends to various other derivative classes. Research into tetralin-6-yl-pyridine derivatives, including 2-oxopyridines and 2-thioxopyridines, revealed notable efficacy. These compounds were tested against HeLa (cervical carcinoma) and MCF-7 cell lines, with some derivatives showing potent activity, particularly against the HeLa cell line. nih.gov For example, a 2,6-dihaloarylchalcone derivative (compound 3a) exhibited an IC50 value of 3.5 µg/mL against HeLa cells and 4.5 µg/mL against MCF-7 cells. nih.gov Additionally, certain 1,4-dihydropyridine (B1200194) derivatives have also been identified as having anticancer activity against HepG2 (liver), HeLa, and MCF-7 cancer cells.

| Derivative Class | Specific Compound(s) | Cancer Cell Line(s) | Observed Activity (IC50) | Reference |

|---|---|---|---|---|

| N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines | EH2 | Ishikawa, MCF-7, MDA-MB-231 | Most potent of four analogs tested | auctoresonline.org |

| Tetrahydopyrimidinecarboxamides | Compound 4f | Liver, Breast, Lung, Glioblastoma | Potent activity and cell cycle impediment | rsc.org |